[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol
CAS No.:
VCID: VC17683451
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
methanol -](/images/structure/VC17683451.png)
Description | [Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl ring, an aminomethyl group, and an oxolane (tetrahydrofuran) moiety, making it a member of the cyclic amines and alcohols category. These structural components contribute to its diverse reactivity and functional properties, which are crucial for its applications in drug development. Structural FeaturesThe compound's structure includes:
Synthesis MethodsThe synthesis of 1-(Aminomethyl)cyclopropylmethanol can be achieved through several methods, which typically involve controlled reaction conditions such as temperature and the presence of catalysts. The choice of solvents and reagents is critical for the efficiency and yield of the synthesis process.
Chemical ReactionsThis compound can undergo various chemical reactions, including:
Biological Activities and ApplicationsThe potential applications of 1-(Aminomethyl)cyclopropylmethanol are diverse, primarily due to its ability to interact with biological targets. The aminomethyl group can form hydrogen bonds, influencing the compound's biological activity. Additionally, the hydroxymethyl group can affect the redox state of target molecules.
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | [1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol | ||||||||||||||||||
Molecular Formula | C9H17NO2 | ||||||||||||||||||
Molecular Weight | 171.24 g/mol | ||||||||||||||||||
IUPAC Name | [1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol | ||||||||||||||||||
Standard InChI | InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 | ||||||||||||||||||
Standard InChIKey | JWAGWEVAYFSCJL-UHFFFAOYSA-N | ||||||||||||||||||
Canonical SMILES | C1COCC1C(C2(CC2)CN)O | ||||||||||||||||||
PubChem Compound | 130513358 | ||||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume